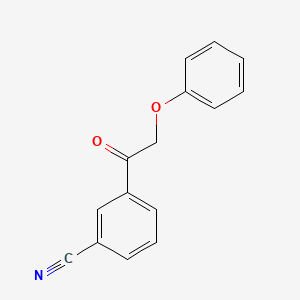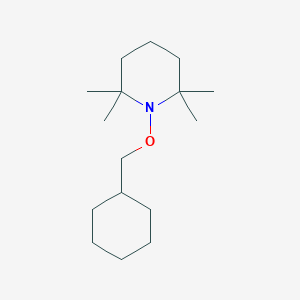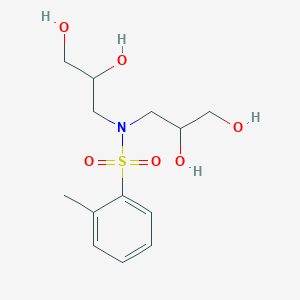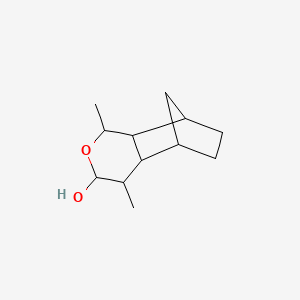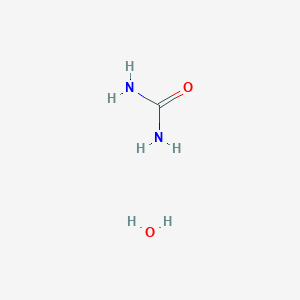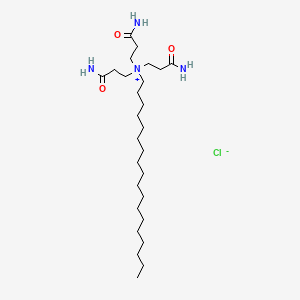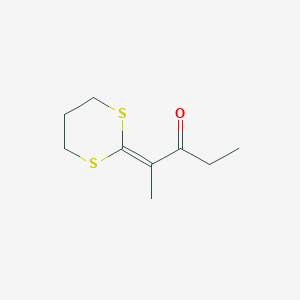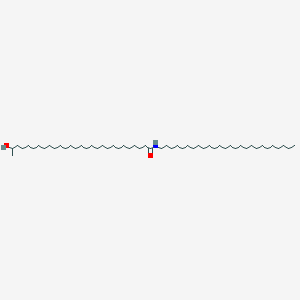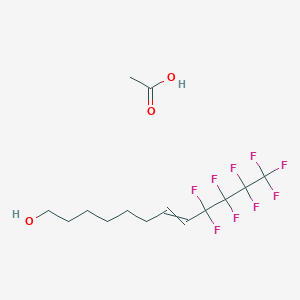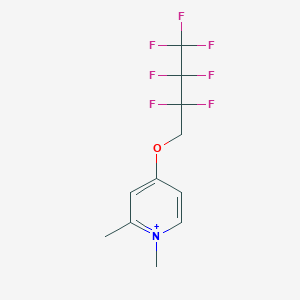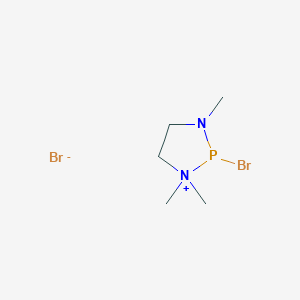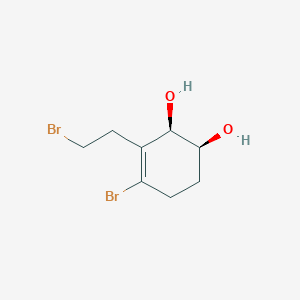
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol is an organic compound that belongs to the class of cyclohexene derivatives. This compound features a cyclohexene ring substituted with bromine atoms and hydroxyl groups, making it an interesting subject for chemical research due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol typically involves the bromination of a suitable cyclohexene precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene-1,2-dione, while reduction may produce a cyclohexane derivative.
Aplicaciones Científicas De Investigación
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, such as its role in a biochemical reaction or its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-4-bromo-3-(2-chloroethyl)cyclohex-3-ene-1,2-diol: Similar structure but with chlorine instead of bromine.
(1S,2R)-4-bromo-3-(2-hydroxyethyl)cyclohex-3-ene-1,2-diol: Similar structure but with a hydroxyl group instead of a bromine atom.
Uniqueness
The uniqueness of (1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol lies in its specific substitution pattern and stereochemistry, which can influence its chemical reactivity and potential applications. The presence of two bromine atoms and two hydroxyl groups in a specific configuration makes it a valuable compound for studying stereoselective reactions and developing new synthetic methodologies.
Propiedades
Número CAS |
172484-96-7 |
|---|---|
Fórmula molecular |
C8H12Br2O2 |
Peso molecular |
299.99 g/mol |
Nombre IUPAC |
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C8H12Br2O2/c9-4-3-5-6(10)1-2-7(11)8(5)12/h7-8,11-12H,1-4H2/t7-,8+/m0/s1 |
Clave InChI |
OGTUKHQQXUMHFY-JGVFFNPUSA-N |
SMILES isomérico |
C1CC(=C([C@H]([C@H]1O)O)CCBr)Br |
SMILES canónico |
C1CC(=C(C(C1O)O)CCBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


